molecular formula C17H17N3O4S2 B2785059 4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide CAS No. 1008215-09-5

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Numéro de catalogue B2785059
Numéro CAS: 1008215-09-5
Poids moléculaire: 391.46
Clé InChI: DTPHLHXUTCCPTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide, commonly known as DMTS, is a sulfonamide compound that has been extensively studied for its potential use as an anticancer agent. DMTS has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide' involves the reaction of 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Starting Materials
3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid, 4-aminobenzenesulfonamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium borohydride

Reaction
Step 1: 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: To the solution, 4-aminobenzenesulfonamide, DCC, and DMAP are added and the reaction mixture is stirred at room temperature for several hours., Step 3: The reaction progress is monitored by TLC or HPLC., Step 4: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 5: The purified intermediate is dissolved in a suitable solvent such as methanol or ethanol., Step 6: To the solution, sodium borohydride is added slowly with stirring at room temperature., Step 7: The reaction progress is monitored by TLC or HPLC., Step 8: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 9: The final product is obtained as a white solid and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Mécanisme D'action

The mechanism of action of DMTS is not fully understood, but it is thought to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many different types of cancer and is involved in the regulation of the tumor microenvironment. By inhibiting the activity of CAIX, DMTS may disrupt the tumor microenvironment and inhibit the growth and metastasis of cancer cells.

Effets Biochimiques Et Physiologiques

DMTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. DMTS has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DMTS for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and for developing new cancer therapies. However, one limitation of DMTS is its potential toxicity, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on DMTS. One area of interest is the development of new formulations and delivery methods for DMTS, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMTS therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMTS in humans.

Applications De Recherche Scientifique

DMTS has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. DMTS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Propriétés

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-3-6-13(9-11(10)2)20-16(21)15(25-17(20)22)19-12-4-7-14(8-5-12)26(18,23)24/h3-9,15,19H,1-2H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPHLHXUTCCPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.